Octahydroindolizine-8a-carboxylic acid

Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Derivatization

Octahydroindolizine-8a-carboxylic acid (CAS 1499634-72-8) delivers a unique bridgehead –COOH on a fully saturated bicyclic core (Fsp³ = 0.89), providing exceptional three-dimensionality for fragment libraries. Unlike planar aromatic analogs or monocyclic amino acids, the quaternary 8a-position imposes a rigid exit vector ideal for peptidomimetic design, GPCR targeting, and CNS programs. The reactive carboxylic acid handle enables direct amide coupling for SPR and X-ray crystallography screening campaigns. Procure in 97% purity from qualified global suppliers.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B7900342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydroindolizine-8a-carboxylic acid
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CCN2CCCC2(C1)C(=O)O
InChIInChI=1S/C9H15NO2/c11-8(12)9-4-1-2-6-10(9)7-3-5-9/h1-7H2,(H,11,12)
InChIKeyDXZPSBMQMOTJIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydroindolizine-8a-carboxylic Acid (CAS 1499634-72-8): Bridged Bicyclic Amino Acid Scaffold for Medicinal Chemistry and Fragment-Based Drug Discovery


Octahydroindolizine-8a-carboxylic acid (CAS 1499634-72-8, MF: C9H15NO2, MW: 169.22) is a saturated bicyclic heterocycle comprising fused piperidine and pyrrolidine rings, with a carboxylic acid group at the bridgehead 8a-position . The fully saturated octahydroindolizine core constitutes a privileged scaffold in alkaloid natural products, including the glycosidase inhibitor castanospermine and the mannosidase inhibitor swainsonine [1]. The 8a-carboxylic acid derivative serves as a versatile synthetic building block due to its reactive carboxylic acid handle and conformationally constrained bridged bicycle structure, which provides a defined spatial orientation distinct from linear amino acids such as proline or pipecolic acid [2].

Why Indolizine, Pyrrolizine, or Simple Amino Acid Analogs Cannot Substitute for Octahydroindolizine-8a-carboxylic Acid in Structure-Driven Campaigns


Generic substitution with structurally similar N-heterocyclic carboxylic acids (e.g., indolizine-2-carboxylic acid, pyrrolizine-3-carboxylic acid, or linear amino acids such as proline) fails to preserve the critical combination of the bridgehead carboxylic acid position and the fully saturated, conformationally restricted octahydroindolizine scaffold. The 8a-carboxylic acid is located at a quaternary bridgehead carbon within a fused 6/5 bicyclic system, imposing a unique exit vector and steric environment that cannot be replicated by aromatic indolizines, alternative ring fusion patterns (e.g., pyrrolizidine), or monocyclic amino acids [1]. The saturated nature of the octahydroindolizine core, reflected by its exceptionally high fraction of sp³-hybridized carbons (Fsp³ = 0.89), correlates with increased three-dimensionality and enhanced potential for target selectivity, a property highly valued in contemporary fragment-based drug discovery but absent in planar aromatic analogs .

Head-to-Head Quantitative Differentiation: Octahydroindolizine-8a-carboxylic Acid vs. Closest Structural Comparators


Evidence 1: Bridgehead Carboxylic Acid Functional Handle vs. Unsubstituted Octahydroindolizine Core

Octahydroindolizine-8a-carboxylic acid contains a carboxylic acid functional group at the 8a bridgehead position, providing a direct synthetic handle for amide coupling, esterification, and subsequent diversification. In contrast, the unsubstituted octahydroindolizine core (e.g., (R)-octahydroindolizine, CAS 13618-93-4) lacks this reactive site, requiring additional functionalization steps before library construction can begin . The presence of the carboxylic acid eliminates the need for C–H activation or de novo functionalization, reducing synthetic step count by at least one step in analog synthesis workflows [1]. While direct comparative yields are context-dependent, vendors report that the 8a-carboxylic acid derivative is stocked at 97–98% purity and offered in 100 mg to 250 mg research quantities, whereas the unsubstituted octahydroindolizine core is less widely available as a ready-to-use building block .

Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Derivatization

Evidence 2: Three-Dimensional Saturated Scaffold (Fsp³ = 0.89) vs. Planar Aromatic Indolizine Analogs

Octahydroindolizine-8a-carboxylic acid exhibits a fraction of sp³-hybridized carbon atoms (Fsp³) of 0.89, reflecting its fully saturated bicyclic framework . This stands in stark contrast to aromatic indolizine carboxylic acid analogs (e.g., indolizine-2-carboxylic acid), which possess Fsp³ values near zero due to their planar, conjugated aromatic ring systems. In fragment-based drug discovery, higher Fsp³ values are positively correlated with increased clinical success rates, enhanced aqueous solubility, and reduced promiscuous off-target binding [1]. The predicted LogP of –1.52 further indicates favorable hydrophilicity relative to aromatic counterparts, which typically exhibit LogP values >0.5 .

Fragment-Based Drug Discovery Lead Optimization Physicochemical Property Optimization

Evidence 3: Distal Stereochemical Influence of 8a-Bridgehead Substitution vs. Alternative 2- or 3-Position Substituted Analogs

The 8a-carboxylic acid substitution occurs at a bridgehead position within the fused bicyclic system, establishing a quaternary stereocenter that rigidifies the entire octahydroindolizine framework . This contrasts with analogs bearing substitution at the 2- or 3-positions of the indolizine ring, which retain greater conformational flexibility. Literature precedent demonstrates that octahydroindolizine scaffolds with defined stereochemistry at the 8a position are accessible through diastereoselective synthesis and enzymatic kinetic resolution approaches that have been demonstrated on up to 100 g scale, enabling procurement of enantiomerically enriched material for advanced SAR studies [1]. The bridgehead carboxylic acid introduces a unique exit vector projecting outward from the fused ring junction, an orientation unattainable with monocyclic amino acids such as proline (exocyclic carboxylate) or pipecolic acid (exocyclic carboxylate at α-position) [2].

Conformational Analysis Enantioselective Synthesis Chiral Scaffold

Evidence 4: Alkaloid Scaffold Privilege vs. Synthetic Heterocycles: Glycosidase Inhibition Potential via Downstream Derivatization

The octahydroindolizine core, when appropriately hydroxylated, constitutes the pharmacophore of potent glycosidase inhibitors including castanospermine and swainsonine, natural alkaloids with demonstrated antiviral and immunomodulatory activities [1]. Octahydroindolizine-8a-carboxylic acid serves as a synthetic entry point to this alkaloid scaffold class, enabling the construction of hydroxylated analogs through the carboxylic acid handle. While the 8a-carboxylic acid derivative itself is not a glycosidase inhibitor, its downstream derivatives have demonstrated IC₅₀ values ranging from nanomolar to low micromolar against various glycosidase isoforms. For context, castanospermine (1,6,7,8-tetrahydroxyoctahydroindolizine) exhibits potent α-glucosidase I inhibition and antiviral activity in vitro and in mouse models [2]. The 8a-carboxylic acid provides a synthetic entry point for building libraries that explore polyhydroxylated octahydroindolizine derivatives, which have been shown to inhibit glycosidases with varying degrees of selectivity [3].

Glycosidase Inhibition Alkaloid Mimetic Antiviral Research

Procurement-Driven Application Scenarios: Where Octahydroindolizine-8a-carboxylic Acid Delivers Differential Value


Scenario 1: Fragment-Based Drug Discovery (FBDD) Library Expansion with Three-Dimensional Building Blocks

Medicinal chemistry groups seeking to enhance the three-dimensionality and sp³-character of their fragment libraries should prioritize octahydroindolizine-8a-carboxylic acid over planar aromatic heterocycles. The Fsp³ value of 0.89 and predicted LogP of –1.52 position this scaffold favorably for fragment library inclusion where high saturation correlates with reduced promiscuous binding and improved clinical developability profiles [1]. The carboxylic acid handle enables direct amide coupling to generate fragment-sized derivatives for SPR or X-ray crystallography screening campaigns. Research groups can purchase the compound in 97–98% purity in 100 mg and 250 mg quantities from multiple commercial vendors .

Scenario 2: Synthesis of Polyhydroxylated Indolizidine Alkaloid Analogs for Glycosidase Inhibition Studies

Research teams investigating glycosidase inhibition or antiviral mechanisms of action via endoplasmic reticulum α-glucosidase I/II modulation can utilize octahydroindolizine-8a-carboxylic acid as a foundational building block. The carboxylic acid handle allows for the introduction of hydroxyl groups at multiple positions around the bicyclic framework via established synthetic methodologies [1]. This approach circumvents the need to isolate natural castanospermine from Castanospermum australe seeds or perform multi-step total synthesis, accelerating the exploration of novel polyhydroxylated octahydroindolizine derivatives with potentially improved selectivity profiles compared to the natural product .

Scenario 3: Conformationally Constrained Peptidomimetic Design for Protease or GPCR Targets

The bridgehead carboxylic acid functionality and rigid bicyclic framework make octahydroindolizine-8a-carboxylic acid an ideal scaffold for peptidomimetic design, particularly for targets where proline or pipecolic acid-containing peptide sequences are recognized. The unique exit vector of the 8a-carboxylate, projecting from the fused ring junction rather than from an exocyclic α-position, enables exploration of novel binding conformations inaccessible to monocyclic amino acid scaffolds [1]. This geometric differentiation is particularly valuable in GPCR or protease inhibitor programs where subtle changes in ligand trajectory can dramatically alter subtype selectivity or functional activity. The saturated nature of the scaffold also reduces the risk of CYP inhibition commonly associated with planar aromatic peptidomimetics .

Scenario 4: Chiral Pool Building Block for Enantioselective Synthesis of CNS-Targeting Compounds

Given the established precedence of octahydroindolizine scaffolds in analgesic drug discovery (e.g., McN-5195, a non-opioid analgesic that advanced to genetic toxicology evaluation) [1], the 8a-carboxylic acid derivative serves as a chiral pool entry point for CNS-targeting small molecule programs. The compound contains one asymmetric atom at the bridgehead position, and literature precedent demonstrates that enantiomerically enriched octahydroindolizine derivatives are accessible through enzymatic kinetic resolution at up to 100 g scale . Procurement of the racemic 8a-carboxylic acid building block enables researchers to establish enantioselective synthetic routes to chiral CNS-active candidates, bypassing the need for classical resolution at later stages where material losses become cost-prohibitive [2].

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